

chemical and physical properties of cetoleic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Docosenoic acid*

Cat. No.: *B1637707*

[Get Quote](#)

An In-Depth Technical Guide to the Chemical and Physical Properties of Cetoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoleic acid, an omega-11 long-chain monounsaturated fatty acid, is gaining attention within the scientific community for its potential applications in cardiovascular disease research and its role in fatty acid metabolism.^{[1][2][3][4]} Found predominantly in deep-sea fish, cetoleic acid has demonstrated bioactive properties, including the ability to enhance the synthesis of essential omega-3 fatty acids.^{[1][3][4][5]} This technical guide provides a comprehensive overview of the chemical and physical properties of cetoleic acid, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of cetoleic acid are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

Identifiers and Structure

Property	Value	Source(s)
IUPAC Name	(11Z)-docos-11-enoic acid	[2][6]
Synonyms	cis-11-Docosenoic acid, (Z)-docos-11-enoic acid	[7]
CAS Number	1002-96-6	[1][2][6][8]
Molecular Formula	C22H42O2	[2][3][8][9][10]
Molecular Weight	338.57 g/mol	[1][3][8][10]
Chemical Structure	<chem>CCCCCCCCCCC/C=C\CCCCC</chem> <chem>CCCCC(=O)O</chem> (SMILES)	

Physical Properties

Property	Value	Source(s)
Physical Description	Solid at room temperature	[11]
Melting Point	32–33.7 °C (90–91 °F; 305–306 K)	[2][8][12]
Boiling Point	453.3 °C at 760 mmHg	[2][11]
Density	0.891 g/cm³	[2][11]
Solubility	Soluble in ethanol and organic solvents like chloroform. Practically insoluble in water.	[7][9]
Flash Point	349.9 °C	[2]

Experimental Protocols

Detailed methodologies for the determination of the key physical and chemical properties of fatty acids like cetoleic acid are outlined below. These represent standard analytical procedures.

Determination of Melting Point

The melting point of fatty acids is typically determined using the capillary tube method.

- **Sample Preparation:** A small amount of the solid cetoleic acid is introduced into a thin-walled capillary tube, which is then sealed at one end. The sample is packed down to the bottom of the tube.
- **Apparatus:** The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube or a digital melting point apparatus).
- **Measurement:** The bath is heated slowly and steadily. The temperature at which the solid begins to melt (the first sign of liquid) and the temperature at which the entire solid has turned into a clear liquid are recorded. The melting point is reported as this range. For fats and oils, which are mixtures of glycerides, they soften gradually before becoming completely liquid.[\[2\]](#)

Determination of Boiling Point

The boiling point of high-molecular-weight fatty acids is often determined under reduced pressure to prevent decomposition. The micro-boiling point method is suitable for small sample sizes.

- **Sample Preparation:** A small volume of liquid cetoleic acid is placed in a small test tube or vial. A capillary tube, sealed at one end, is inverted and placed into the liquid.
- **Apparatus:** The sample tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube.
- **Measurement:** The sample is heated until a steady stream of bubbles emerges from the inverted capillary tube. The heat is then removed, and the sample is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Density

The density of fatty acids can be determined using a pycnometer or a hydrometer.

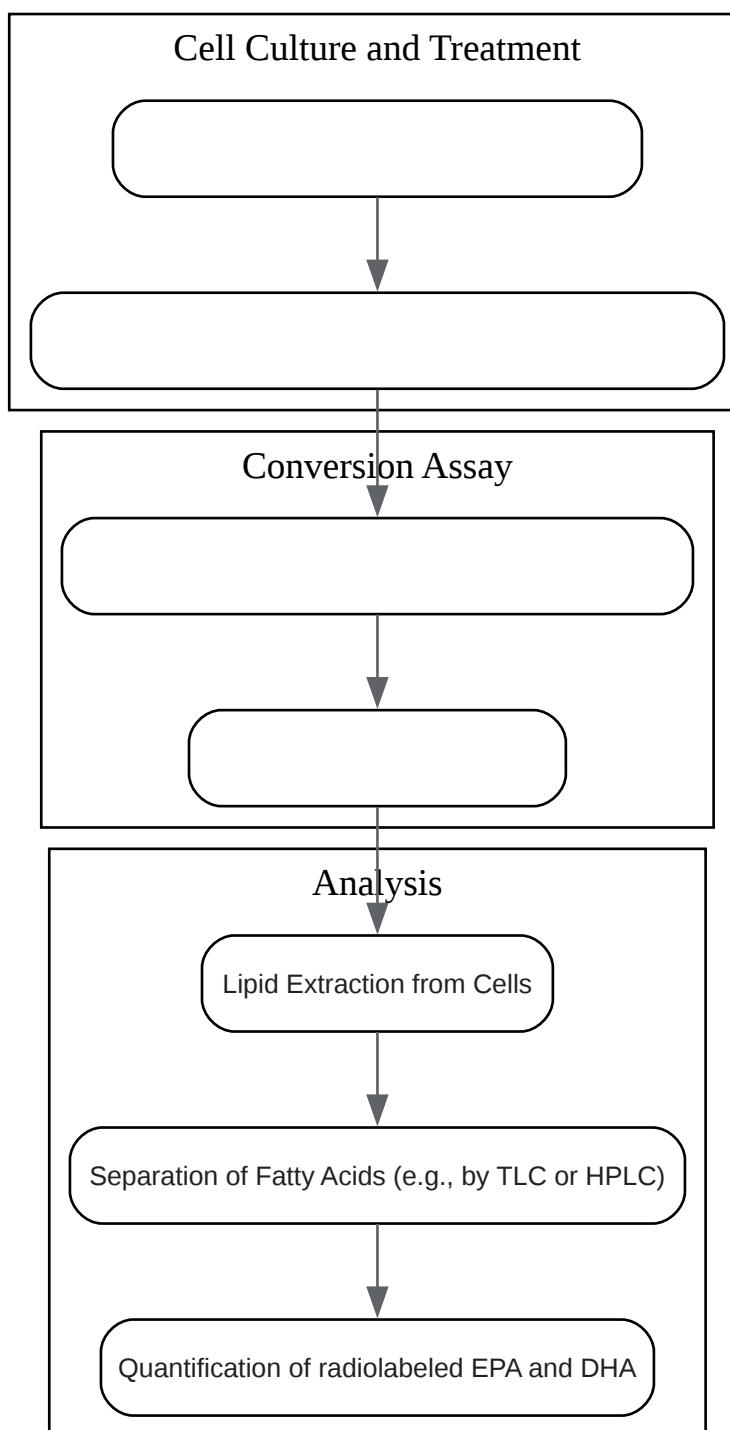
- **Pycnometer Method:**

- A pycnometer (a flask with a specific volume) is weighed empty.
- It is then filled with the molten cetoleic acid, and the excess is removed.
- The filled pycnometer is weighed again at a controlled temperature.
- The density is calculated by dividing the mass of the fatty acid by the volume of the pycnometer.
- Hydrometer Method:
 - The molten cetoleic acid is placed in a graduated cylinder.
 - A calibrated hydrometer is gently lowered into the liquid.
 - The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.

Determination of Solubility

The solubility of cetoleic acid in various solvents is determined by the equilibrium saturation method.

- Sample Preparation: An excess amount of cetoleic acid is added to a known volume of the solvent (e.g., ethanol, water) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.
- Analysis: The saturated solution is filtered to remove the undissolved solute. A known volume of the filtrate is then analyzed (e.g., by titration or chromatography) to determine the concentration of the dissolved cetoleic acid. This concentration represents its solubility at that temperature.

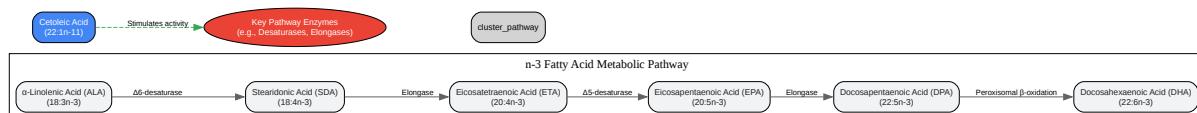

Biological Activity and Signaling Pathway

Cetoleic acid has been shown to play a significant role in the metabolic pathway of n-3 fatty acids. Specifically, it promotes the conversion of α -linolenic acid (ALA) to the more bioactive

eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[\[5\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Workflow for In Vitro Studies

The stimulatory effect of cetoleic acid on the n-3 fatty acid pathway has been investigated using in vitro cell models, such as human liver cells (HepG2) and primary salmon liver cells.[\[5\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)



[Click to download full resolution via product page](#)

Experimental workflow for studying cetoleic acid's effect on n-3 fatty acid metabolism.

Signaling Pathway: Cetoleic Acid's Influence on n-3 Fatty Acid Metabolism

Cetoleic acid appears to enhance the efficiency of the enzymatic pathway that converts ALA to EPA and DHA. This pathway involves a series of desaturation and elongation steps.

[Click to download full resolution via product page](#)

Cetoleic acid stimulates key enzymes in the conversion of ALA to EPA and DHA.

Conclusion

Cetoleic acid possesses distinct chemical and physical properties that are foundational to its study and potential applications. Its biological significance, particularly its ability to enhance the endogenous production of EPA and DHA, positions it as a fatty acid of interest for further research in nutrition, pharmacology, and drug development. The methodologies and data presented in this guide offer a comprehensive resource for professionals engaged in the study of this promising long-chain monounsaturated fatty acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. web.vscht.cz [web.vscht.cz]

- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 4. isarpublisher.com [isarpublisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. nofima.no [nofima.no]
- 9. The long-chain monounsaturated cetoleic acid improves the efficiency of the n-3 fatty acid metabolic pathway in Atlantic salmon and human HepG2 cells [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid metabolism in Atlantic salmon (*Salmo salar* L.) hepatocytes and influence of dietary vegetable oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. byjus.com [byjus.com]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- To cite this document: BenchChem. [chemical and physical properties of cetoleic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1637707#chemical-and-physical-properties-of-cetoleic-acid\]](https://www.benchchem.com/product/b1637707#chemical-and-physical-properties-of-cetoleic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com